molecular formula C12H10O3 B044272 5-(4-Methoxyphenyl)furan-2-carbaldehyde CAS No. 34070-33-2

5-(4-Methoxyphenyl)furan-2-carbaldehyde

Cat. No. B044272
CAS RN: 34070-33-2
M. Wt: 202.21 g/mol
InChI Key: JPCUGGGXLKGQEP-UHFFFAOYSA-N
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Patent
US03946049

Procedure details

A 5l. three-necked flask equipped with stirrer, thermometer and dropping funnel was charged with water (150ml), concentrated HCl (400 ml) was introduced, followed by p-anisidine (185 g, 1.5 moles). A solution of sodium nitrite (108 g, 1.56 moles) in water (300 ml) was introduced dropwise maintaining -10° to -5°C. Furfural (184 g, 1.92 moles) was introduced followed by a solution of CuCl2.2H2O (46 g) in water (300 ml). The reaction mixture was heated to 53° with hot water maintaining 53°-68° for 2.5 hours. After cooling to room temperature overnight, the reaction mixture was extracted with ether (1800 ml). The dried (MgSO4) extract was evaporated in a rotary evaporator, and the residue was distilled under reduced pressure to give 70 g of black semi-solid product (b.p. 160°-190° at 2-5 mm).
[Compound]
Name
5l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
185 g
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
184 g
Type
reactant
Reaction Step Five
[Compound]
Name
CuCl2.2H2O
Quantity
46 g
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][CH:5]=1.N([O-])=O.[Na+].[CH:15](=[O:21])[C:16]1[O:20][CH:19]=[CH:18][CH:17]=1>O>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:19]2[O:20][C:16]([CH:15]=[O:21])=[CH:17][CH:18]=2)=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
5l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
185 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Four
Name
Quantity
108 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
184 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Six
Name
CuCl2.2H2O
Quantity
46 g
Type
reactant
Smiles
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flask equipped with stirrer
ADDITION
Type
ADDITION
Details
was introduced
TEMPERATURE
Type
TEMPERATURE
Details
maintaining -10° to -5°C
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether (1800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4)
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
was evaporated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.